molecular formula C12H8FNO3 B6387841 5-(4-Fluoro-2-hydroxyphenyl)pyridine-3-carboxylic acid CAS No. 1261962-90-6

5-(4-Fluoro-2-hydroxyphenyl)pyridine-3-carboxylic acid

Cat. No.: B6387841
CAS No.: 1261962-90-6
M. Wt: 233.19 g/mol
InChI Key: YBLXMAOCPROCNA-UHFFFAOYSA-N
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Description

5-(4-Fluoro-2-hydroxyphenyl)pyridine-3-carboxylic acid is a fluorinated pyridine derivative. The presence of fluorine and hydroxyl groups in its structure imparts unique chemical and biological properties, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the diazotization of substituted 2-aminopyridines followed by fluorination . Another approach involves the use of fluorinating reagents such as pentafluoropyridine .

Industrial Production Methods: Industrial production methods for this compound often utilize scalable synthetic routes that ensure high yield and purity. The use of efficient fluorinating agents and optimized reaction conditions are crucial for large-scale production .

Types of Reactions:

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to alcohols or aldehydes under suitable conditions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-(4-Fluoro-2-hydroxyphenyl)pyridine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 5-(4-Fluoro-2-hydroxyphenyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease pathways .

Comparison with Similar Compounds

  • 2-Fluoropyridine
  • 3-Fluoropyridine
  • 4-Fluoropyridine
  • Pentafluoropyridine

Comparison: Compared to other fluorinated pyridines, 5-(4-Fluoro-2-hydroxyphenyl)pyridine-3-carboxylic acid is unique due to the presence of both fluorine and hydroxyl groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

5-(4-fluoro-2-hydroxyphenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO3/c13-9-1-2-10(11(15)4-9)7-3-8(12(16)17)6-14-5-7/h1-6,15H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBLXMAOCPROCNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)O)C2=CC(=CN=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30687247
Record name 5-(4-Fluoro-2-hydroxyphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30687247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261962-90-6
Record name 5-(4-Fluoro-2-hydroxyphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30687247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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